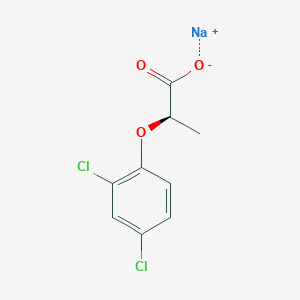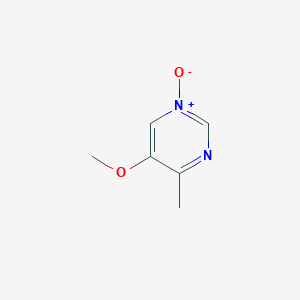
5-Methoxy-4-methylpyrimidine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-4-methylpyrimidine 1-oxide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that is synthesized using specific methods, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
5-Methoxy-4-methylpyrimidine 1-oxide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated for its potential as an antitumor agent. Studies have shown that 5-Methoxy-4-methylpyrimidine 1-oxide can inhibit the growth of cancer cells and induce apoptosis. In biochemistry, this compound has been studied for its role in the synthesis of nucleotides and DNA. In pharmacology, this compound has been investigated for its potential as a drug delivery agent.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-4-methylpyrimidine 1-oxide is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation. This compound can also induce apoptosis by activating specific pathways in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 5-Methoxy-4-methylpyrimidine 1-oxide can have various biochemical and physiological effects, depending on the concentration and duration of exposure. This compound can inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation, leading to the inhibition of cancer cell growth. It can also induce apoptosis by activating specific pathways in cancer cells. In addition, this compound can affect the synthesis of nucleotides and DNA, leading to changes in cellular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-Methoxy-4-methylpyrimidine 1-oxide in lab experiments is its potential as an antitumor agent. This compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Another advantage is its role in the synthesis of nucleotides and DNA, making it a useful tool in biochemistry research.
One of the limitations of using 5-Methoxy-4-methylpyrimidine 1-oxide in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, and caution should be taken when handling this compound. Another limitation is its limited solubility, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-Methoxy-4-methylpyrimidine 1-oxide. One direction is to investigate its potential as an antitumor agent in vivo. Studies have shown promising results in vitro, but more research is needed to determine its efficacy in animal models. Another direction is to investigate its potential as a drug delivery agent. Studies have shown that this compound can be used to deliver drugs to specific cells, making it a promising candidate for drug delivery. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, 5-Methoxy-4-methylpyrimidine 1-oxide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods, and its mechanism of action and physiological effects have been studied extensively. 5-Methoxy-4-methylpyrimidine 1-oxide has potential as an antitumor agent, drug delivery agent, and tool in biochemistry research. However, caution should be taken when handling this compound due to its potential toxicity. Further research is needed to fully understand the potential applications of this compound.
Métodos De Síntesis
The synthesis of 5-Methoxy-4-methylpyrimidine 1-oxide involves the reaction of 4-methylpyrimidine with hydrogen peroxide in the presence of a catalyst. The reaction takes place under specific conditions of temperature and pressure, and the yield of the product depends on the concentration of the reactants and the reaction time.
Propiedades
Número CAS |
114969-54-9 |
|---|---|
Nombre del producto |
5-Methoxy-4-methylpyrimidine 1-oxide |
Fórmula molecular |
C6H8N2O2 |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
5-methoxy-4-methyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C6H8N2O2/c1-5-6(10-2)3-8(9)4-7-5/h3-4H,1-2H3 |
Clave InChI |
PUIMNKSJIRCMGR-UHFFFAOYSA-N |
SMILES |
CC1=NC=[N+](C=C1OC)[O-] |
SMILES canónico |
CC1=NC=[N+](C=C1OC)[O-] |
Sinónimos |
Pyrimidine, 5-methoxy-4-methyl-, 1-oxide (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



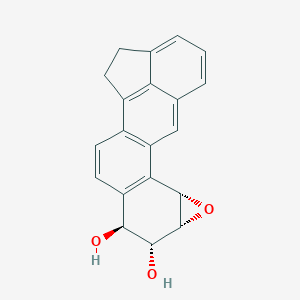
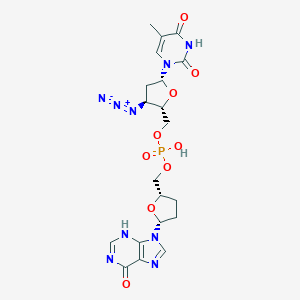
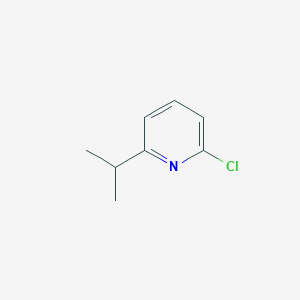
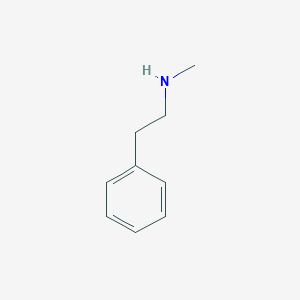
![2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B38980.png)
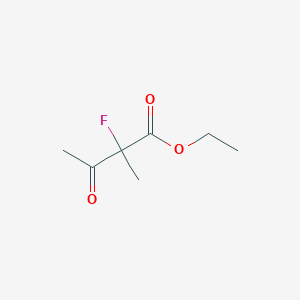
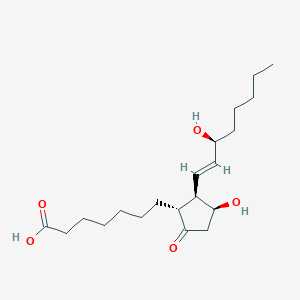


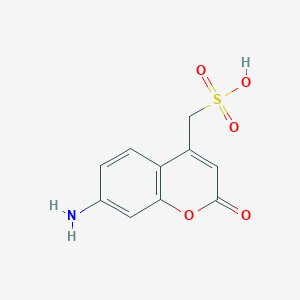
![Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester](/img/structure/B38994.png)
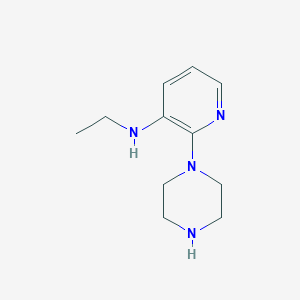
![(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B38997.png)
